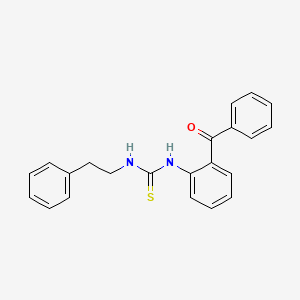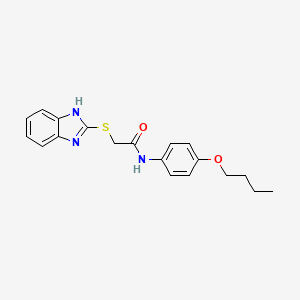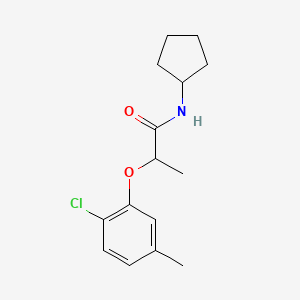
N-(2-benzoylphenyl)-N'-(2-phenylethyl)thiourea
Vue d'ensemble
Description
N-(2-benzoylphenyl)-N'-(2-phenylethyl)thiourea is a useful research compound. Its molecular formula is C22H20N2OS and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.12963444 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Vibrational Characterization
N-(2-benzoylphenyl)-N'-(2-phenylethyl)thiourea, a thiourea derivative, has been extensively studied for its structural and vibrational properties. For instance, a study focused on the characterization of a similar thiourea derivative, 1-benzyl-3-furoyl-1-phenylthiourea, using vibrational spectroscopy and X-ray diffraction (XRD). These studies provide detailed insights into the molecular structure, stability, and electronic properties of such compounds, which are crucial for various scientific applications, such as in material science and drug design (Lestard et al., 2015).
Synthesis and Characterization of Metal Complexes
Thiourea derivatives are known for their ability to form complexes with various metals. A study on the synthesis and characterization of copper(II), nickel(II), and cobalt(II) complexes with novel thiourea derivatives highlights this application. These complexes have potential uses in coordination chemistry, catalysis, and material science (Arslan et al., 2003).
Insecticidal Activities
Some thiourea derivatives, including those similar to this compound, have been investigated for their insecticidal activities. A study on the design, synthesis, and evaluation of insecticidal activities of new thiourea derivatives provides insights into the potential of these compounds in pest control and agriculture (Sun et al., 2009).
Biological Evaluation and Drug Design
Thiourea derivatives are also significant in drug design due to their biological activities. A study focused on the synthesis, crystal structure, and in-vitro biological evaluation of various thiourea derivatives. These compounds were assessed for their anti-radical scavenging and enzyme inhibitory activities, which are crucial parameters in the development of new pharmaceuticals (Raza et al., 2022).
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. A study on the antimicrobial activity of some new thioureides derived from 2-(4-Chlorophenoxymethyl)benzoic Acid demonstrated the potential of thiourea derivatives in combating various bacterial and fungal strains. This opens avenues for the development of new antibiotics and antifungal agents (Limban et al., 2008).
Chiral Solvating Agents
Thiourea derivatives are also used as chiral solvating agents in NMR spectroscopy for the enantiodiscrimination of amino acids. This application is crucial in stereochemical analysis in organic chemistry and pharmaceutical research (Recchimurzo et al., 2020).
Propriétés
IUPAC Name |
1-(2-benzoylphenyl)-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c25-21(18-11-5-2-6-12-18)19-13-7-8-14-20(19)24-22(26)23-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHBUNSGZVDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({6-Ethyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4614214.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4614223.png)
![N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)

![(2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-2-propenamide](/img/structure/B4614249.png)

![2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)
![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)
![1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4614270.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)
![(4-chlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate](/img/structure/B4614286.png)
